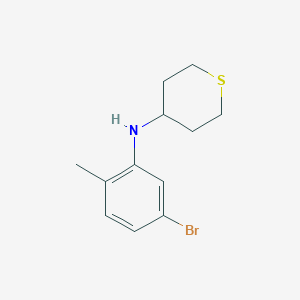

N-(5-bromo-2-methylphenyl)thian-4-amine

Description

Significance of Substituted Aryl Amine Scaffolds in Modern Organic and Medicinal Chemistry

Substituted aryl amine scaffolds are fundamental building blocks in the landscape of organic and medicinal chemistry. These structural motifs, often represented by the aniline (B41778) backbone, are integral to a vast array of pharmaceuticals, agrochemicals, and materials. nih.gov Their prevalence stems from their versatile chemical reactivity and their ability to engage in specific biological interactions. The aniline unit is a key component in numerous top-selling drugs. acs.org

In drug discovery, the aryl amine moiety is considered a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.net The β-arylethylamine structure, for instance, is present in crucial neurotransmitters like dopamine, highlighting its biological significance. domainex.co.uk The development of efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions, has further expanded the ability of chemists to create diverse libraries of aryl amine derivatives for high-throughput screening. nih.govnih.gov However, the aniline motif can sometimes lead to the formation of reactive metabolites, prompting research into bioisosteres—structurally different but functionally similar replacements—to enhance the safety profiles of drug candidates. nih.gov

Exploration of Saturated Sulfur-Containing Heterocycles, particularly Thiane (B73995) Derivatives, in Biological and Materials Applications

Saturated sulfur-containing heterocycles are a class of organic compounds that have demonstrated significant potential in both biological and materials science applications. Among these, thiane, a six-membered ring containing a sulfur atom, and its derivatives have been subjects of considerable study. The inclusion of a sulfur atom in the cyclic structure imparts unique conformational properties and the potential for specific interactions with biological macromolecules.

Thiane and its five-membered ring counterpart, thiolane, are found in various bioactive natural products. nih.gov Derivatives of these sulfur-containing rings have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govpharmacophorejournal.com For example, molecules incorporating the thiolane unit have shown promise as anti-HIV agents, immunosuppressants, and α-glucosidase inhibitors. nih.gov The versatility of these heterocycles makes them attractive scaffolds in drug discovery, where they can be modified to optimize potency and selectivity for a given biological target.

Rationale for the Comprehensive Investigation of N-(5-bromo-2-methylphenyl)thian-4-amine as a Novel Chemical Entity

The rationale for a detailed investigation into this compound stems from the strategic combination of its two primary structural components. The molecule merges a substituted aryl amine with a saturated thiane heterocycle, creating a novel chemical entity with the potential for unique physicochemical properties and biological activities.

The design of such a hybrid molecule is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with improved therapeutic profiles. The substituted 5-bromo-2-methylphenyl group provides a lipophilic aromatic system with specific electronic properties influenced by the bromine and methyl substituents. This portion of the molecule can be crucial for engaging with biological targets through hydrophobic and electronic interactions.

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNS |

|---|---|

Molecular Weight |

286.23 g/mol |

IUPAC Name |

N-(5-bromo-2-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16BrNS/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |

InChI Key |

ZHPUCNKFEGVNHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC2CCSCC2 |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for N 5 Bromo 2 Methylphenyl Thian 4 Amine

Strategic Disconnections and Precursor Identification for N-(5-bromo-2-methylphenyl)thian-4-amine

A logical retrosynthetic analysis of this compound commences with the disconnection of the carbon-nitrogen bond of the secondary amine. This disconnection is a standard and highly effective strategy in the retrosynthesis of amines. This approach simplifies the target molecule into two readily accessible precursors: thian-4-one and 5-bromo-2-methylaniline. This strategy is advantageous as it breaks down the target molecule into commercially available or easily synthesizable starting materials.

The key bond disconnection is illustrated below:

Figure 1: Retrosynthetic disconnection of this compound.

The forward reaction corresponding to this disconnection is a reductive amination, a robust and widely utilized method for the formation of C-N bonds. researchgate.netyoutube.com This reaction involves the condensation of a carbonyl compound (thian-4-one) with a primary amine (5-bromo-2-methylaniline) to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

The identified precursors are:

Thian-4-one: A cyclic ketone containing a sulfur atom in the six-membered ring.

5-bromo-2-methylaniline: An aniline (B41778) derivative with a bromine atom at the 5-position and a methyl group at the 2-position.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of this compound is centered around the efficient construction of the thiane (B73995) ring system, followed by the introduction of the substituted phenylamine moiety.

Thian-4-one is a key intermediate and can be synthesized through various established methods. One common approach involves the Dieckmann condensation of diesters containing a sulfur atom, followed by hydrolysis and decarboxylation. chemicalbook.com Another route involves the cyclization of appropriate sulfur-containing dihalides with a ketone precursor. The synthesis of tetrahydro-4H-thiopyran-4-ones has been a subject of interest due to their utility as intermediates. researchgate.netelectronicsandbooks.com

With thian-4-one in hand, the crucial step is the formation of the C-N bond with 5-bromo-2-methylaniline. Reductive amination is the most direct and efficient method for this transformation. researchgate.netjocpr.com The reaction typically proceeds by mixing the ketone and the aniline, often in the presence of a mild acid catalyst to facilitate imine formation, followed by the addition of a reducing agent.

The choice of reducing agent is critical for the success of the reductive amination, especially when dealing with sterically hindered anilines like 5-bromo-2-methylaniline. rsc.orgnih.gov Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgorganic-chemistry.org Sodium triacetoxyborohydride is often preferred due to its mildness and effectiveness at slightly acidic pH, which is optimal for imine formation. organic-chemistry.org

A plausible synthetic route is outlined below:

Scheme 1: Synthesis of this compound via reductive amination.

The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to maximize the yield and minimize side products. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common solvents for this reaction. The reaction is typically carried out at room temperature. nih.gov

The precursor, 5-bromo-2-methylaniline, can be synthesized by the reduction of the corresponding nitro compound, 4-bromo-1-methyl-2-nitrobenzene, using reagents such as tin(II) chloride dihydrate in ethyl acetate. chemicalbook.com

Purification of the final product is essential to remove any unreacted starting materials, byproducts from the reduction, and the reducing agent residues. Standard purification techniques for amines include:

Extraction: The reaction mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic residues and then with brine. The product is then extracted into an organic solvent.

Column Chromatography: This is a highly effective method for purifying amines. Silica (B1680970) gel is a common stationary phase; however, due to the basic nature of amines, tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the eluent. Alternatively, amine-functionalized silica gel can be used for improved separation. chemicalbook.com

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining a highly pure compound.

Synthesis of Analogues and Derivatives of this compound for Structural Diversity

The presence of a bromine atom on the phenyl ring of this compound provides a versatile handle for the synthesis of a wide range of analogues through various cross-coupling reactions. This allows for systematic modifications of the phenyl ring to explore structure-activity relationships in medicinal chemistry or to tune the material properties.

Several powerful palladium-catalyzed cross-coupling reactions can be employed to introduce diverse substituents at the 5-position of the phenyl ring:

Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or boronic ester). This is a highly versatile method for introducing various aryl, heteroaryl, or alkyl groups. nih.govnih.govmdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful tool for synthesizing a diverse library of N-aryl compounds. wikipedia.orglibretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This is useful for introducing alkynyl moieties into the molecule. organic-chemistry.orgnih.govnih.gov

The general scheme for these transformations is as follows:

Scheme 2: Synthesis of analogues of this compound via palladium-catalyzed cross-coupling reactions.

These reactions offer a modular approach to generate a library of compounds with diverse functionalities, which is invaluable for drug discovery and materials science research. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and would need to be optimized for each specific substrate combination.

Derivatization of the Thiane Core

The thiane (tetrahydro-2H-thiopyran) core of this compound offers several possibilities for derivatization, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts. msu.edu Modifications can be targeted at the sulfur atom or the carbon framework of the ring.

Oxidation of the Sulfur Atom

The sulfur atom in the thiane ring is susceptible to oxidation, which can lead to the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation can significantly alter the polarity, solubility, and metabolic stability of the molecule.

| Derivative | Oxidizing Agent | Potential Outcome |

| Thiane-1-oxide | Sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) | Introduction of a chiral center at the sulfur atom, increased polarity. |

| Thiane-1,1-dioxide | Excess hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) | Further increase in polarity and hydrogen bond accepting capacity. |

Ring Expansion and Contraction

While less common, modifications to the ring size of the thiane moiety could be explored. Ring expansion of thietanes (four-membered sulfur heterocycles) to thianes is a known transformation, suggesting that analogous ring manipulations might be possible starting from functionalized thianes. researchgate.net

Substitution on the Carbon Skeleton

Introduction of substituents on the carbon atoms of the thiane ring can be achieved through various synthetic strategies, although this would typically be implemented prior to the coupling with the aniline moiety. For instance, starting with a substituted 1,5-dibromopentane (B145557) would lead to a substituted thiane ring upon reaction with sodium sulfide. wikipedia.org

Exploration of the Amine Linkage Substitution Patterns

Modification of the amine linkage in this compound provides another avenue for creating a diverse range of derivatives. These modifications can be broadly categorized into N-alkylation and N-acylation.

N-Alkylation

The secondary amine in the target molecule can be further alkylated to form tertiary amines. wikipedia.orgorganic-chemistry.org This can be achieved using various alkylating agents in the presence of a base. Direct alkylation of amines with alkyl halides can sometimes lead to overalkylation, but for the synthesis of tertiary amines, it is a viable route. masterorganicchemistry.com

| Alkylating Agent | Reaction Conditions | Product Type |

| Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., DMF, CH₃CN) | Tertiary amine |

| Alcohols (via borrowing hydrogen catalysis) | Ruthenium or iridium catalysts | Tertiary amine |

N-Acylation

N-acylation of the secondary amine leads to the formation of amides. researchgate.netnih.govresearchgate.netbath.ac.uk This transformation is typically straightforward and can be accomplished using a variety of acylating agents. Amide formation can significantly alter the electronic and steric properties of the molecule.

| Acylating Agent | Reaction Conditions | Product Type |

| Acyl chlorides or anhydrides | Base (e.g., pyridine, Et₃N) in an aprotic solvent | Amide |

| Carboxylic acids | Coupling agents (e.g., DCC, EDC) | Amide |

These derivatization strategies provide a toolbox for systematically modifying the structure of this compound to explore its chemical space and potential applications.

Advanced Spectroscopic and Crystallographic Elucidation of N 5 Bromo 2 Methylphenyl Thian 4 Amine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of N-(5-bromo-2-methylphenyl)thian-4-amine

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the complete structural assignment of this compound. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assembly of the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the aliphatic protons of the thiane (B73995) ring, the methyl group, and the amine proton. The aromatic region would typically display signals for the three protons on the substituted phenyl ring. researchgate.netcore.ac.ukresearchgate.netwisc.edu Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) would be anticipated, arising from spin-spin coupling between adjacent protons. The methyl group attached to the phenyl ring would appear as a singlet in the upfield region of the spectrum. chemicalbook.com The protons on the thiane ring would exhibit characteristic multiplets, with their chemical shifts influenced by their axial or equatorial positions and their proximity to the sulfur atom and the amino group. The amine (N-H) proton often appears as a broad singlet, and its chemical shift can be concentration-dependent. openstax.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region, with their chemical shifts influenced by the bromo, methyl, and amino substituents. chemicalbook.comchemicalbook.comnih.gov The carbon atoms of the thiane ring would appear in the aliphatic region of the spectrum. The methyl carbon would be observed at a characteristic upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C1-NH | - | ~145 |

| Phenyl C2-CH₃ | - | ~128 |

| Phenyl C3-H | ~6.8-7.0 | ~130 |

| Phenyl C4-H | ~7.1-7.3 | ~115 |

| Phenyl C5-Br | - | ~112 |

| Phenyl C6-H | ~6.6-6.8 | ~110 |

| C2-CH₃ | ~2.1-2.3 | ~17 |

| NH | ~3.5-4.5 (broad) | - |

| Thian C4-H | ~3.0-3.5 | ~50 |

| Thian C3, C5 (axial) | ~1.8-2.0 | ~35 |

| Thian C3, C5 (equatorial) | ~2.1-2.3 | ~35 |

| Thian C2, C6 (axial) | ~2.6-2.8 | ~30 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Validation of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRMS allows for the determination of the exact molecular formula. chemscene.com

For this compound, with a molecular formula of C₁₂H₁₆BrNS, the calculated exact mass can be compared to the experimentally measured mass. A close correlation between these values provides strong evidence for the proposed molecular formula.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. libretexts.orgchemguide.co.uk Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. libretexts.orgchemguide.co.uk This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units and having nearly equal intensities. libretexts.orgchemguide.co.uk The presence of this characteristic isotopic signature is a definitive indicator of a bromine-containing compound. researchgate.netnih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrNS |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 285.0214 |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 287.0193 |

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups within this compound

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A notable feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, moderately intense band in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.orgrockymountainlabs.com The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the thiane and methyl groups would appear just below 3000 cm⁻¹. vscht.cz

The C-N stretching vibration for an aromatic amine typically occurs in the 1250-1335 cm⁻¹ range. wikieducator.orgorgchemboulder.com Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. vscht.cz Additionally, a broad N-H wagging absorption may be visible in the 650-900 cm⁻¹ range for secondary amines. libretexts.orgaip.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Thiane, Methyl) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-N | Stretch | 1250 - 1335 |

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Three-Dimensional Conformation of this compound

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This method provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. mdpi.comresearchgate.net

For this compound, X-ray diffraction analysis would confirm the connectivity of the atoms and provide detailed conformational information. The thiane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. scispace.com The analysis would determine the precise bond lengths of the C-S, C-C, C-N, C-Br, and C-H bonds, as well as the bond angles within both the thiane and phenyl rings.

Furthermore, this technique would reveal the orientation of the N-(5-bromo-2-methylphenyl) group relative to the thiane ring, specifically whether the substituent at the C4 position is in an axial or equatorial position. While this compound itself is achiral, X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules. In this case, it provides an unambiguous depiction of the molecule's spatial arrangement.

Table of Compounds

| Compound Name |

|---|

Structure Activity Relationship Sar Studies and Mechanistic Hypotheses for N 5 Bromo 2 Methylphenyl Thian 4 Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of N-(5-bromo-2-methylphenyl)thian-4-amine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, a QSAR model could be developed once a dataset of analogues with corresponding biological activities is available.

The development of a QSAR model would typically involve the following steps:

Data Set Preparation: A diverse set of analogues of this compound would be synthesized and their biological activities determined. This dataset would be divided into a training set for model development and a test set for model validation.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Quantifying the distribution of electrons (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1logP + c2Dipole_Moment + c3*Steric_Parameter

Model Validation: The predictive power of the QSAR model would be rigorously assessed using the test set and various statistical metrics (e.g., r², q², RMSE).

A robust QSAR model for this compound analogues could be invaluable for predicting the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process.

Molecular Docking Simulations for Putative Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of ligand-target interactions at a molecular level.

In the absence of a known biological target for this compound, a scaffold similarity search can be performed against databases of known bioactive molecules. This can identify proteins that are targeted by compounds with similar structural features. For instance, the N-phenylpiperidine and related cyclic amine scaffolds are present in ligands for a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Based on structural similarity, potential targets for this compound derivatives could include serotonin receptors, dopamine receptors, or certain kinases.

Once a putative biological target is identified, molecular docking simulations can be performed to predict the binding mode of this compound and its analogues within the active site of the protein. This analysis can reveal key interactions that are crucial for binding affinity and selectivity.

For example, a docking study might reveal that:

The secondary amine forms a crucial hydrogen bond with a specific amino acid residue (e.g., an aspartate or serine) in the binding pocket.

The 5-bromo-2-methylphenyl group engages in hydrophobic and/or halogen bonding interactions with a non-polar region of the active site.

The thian ring occupies a specific sub-pocket, with the sulfur atom potentially forming non-covalent interactions.

The results of a molecular docking study can be summarized in a table, as illustrated below.

| Ligand | Predicted Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | Target X | -8.5 | Asp110, Phe234, Trp345 | H-bond, Pi-Pi stacking, Halogen bond |

| Analogue 1 (5-chloro) | Target X | -8.2 | Asp110, Phe234, Trp345 | H-bond, Pi-Pi stacking |

| Analogue 2 (2-ethyl) | Target X | -8.8 | Asp110, Phe234, Trp345 | H-bond, Pi-Pi stacking, Halogen bond, Hydrophobic |

This table is illustrative and based on hypothetical docking results.

Formulation of Mechanistic Hypotheses for Biological Effects Based on SAR and Computational Data

By integrating the findings from SAR studies, QSAR modeling, and molecular docking simulations, it is possible to formulate a mechanistic hypothesis for the biological effects of this compound derivatives.

For instance, if the SAR data indicates that a bulky, electron-withdrawing group at the 5-position of the phenyl ring is optimal for activity, and molecular docking shows that this group fits into a specific hydrophobic pocket and forms a halogen bond, a hypothesis can be formulated. This hypothesis would suggest that the compound's mechanism of action involves binding to a specific protein where these interactions are critical for stabilizing the ligand-receptor complex and eliciting a biological response.

The QSAR model can further refine this hypothesis by identifying the key physicochemical properties that govern activity. For example, if the model shows a strong correlation between activity and a specific electronic descriptor, it would support the importance of electronic interactions in the mechanism.

Preclinical Biological Evaluation and Biological Target Identification of N 5 Bromo 2 Methylphenyl Thian 4 Amine Derivatives in Vitro and in Silico

In Vitro Screening against Relevant Biological Pathways, Enzymes, or Receptor Assays

There is currently no publicly available information detailing the in vitro screening of N-(5-bromo-2-methylphenyl)thian-4-amine or its direct derivatives against specific biological pathways, enzymes, or receptor assays. Consequently, its biological activity profile remains uncharacterized in the scientific literature.

Similarly, a review of existing literature found no studies presenting data from cell-based assays for this compound derivatives. Such assays are crucial for determining the cellular effects of a compound, including but not limited to cytotoxicity, proliferation, and signaling pathway modulation. The absence of this data means the cellular impact of this class of compounds is unknown.

Without initial screening data or identified biological targets, there has been no subsequent assessment of the selectivity and potency of this compound derivatives. This fundamental step in preclinical drug discovery, which involves determining the concentration at which a compound elicits a specific biological effect and its specificity for a particular target, has not been documented for this compound series.

High-Throughput Screening (HTS) of this compound Derivative Libraries for Phenotypic or Target-Based Activity

High-throughput screening (HTS) is a key methodology for rapidly assessing the biological or biochemical activity of a large number of compounds. A search for HTS campaigns involving libraries of this compound derivatives for either phenotypic or target-based activity did not yield any specific results. This suggests that if such screenings have been conducted, the results have not been disclosed in publicly accessible databases or publications.

Target Deconvolution Strategies for this compound's Biological Effects

Target deconvolution, the process of identifying the molecular target(s) of a bioactive compound, is a critical step in understanding its mechanism of action. Given the lack of initial data on the biological effects of this compound, there are no published studies detailing the use of target deconvolution strategies for this compound. Methodologies such as affinity chromatography, expression profiling, or computational approaches have not been publicly applied to this chemical scaffold.

Pathway Analysis and Systems Biology Approaches to Understand Biological Impact

Pathway analysis and systems biology approaches are powerful tools for elucidating the broader biological impact of a compound by examining its effects on complex networks of interacting genes, proteins, and metabolites. The absence of foundational biological data for this compound means that such higher-level analyses have not been performed or, if they have, are not available in the public record. Understanding the compound's impact on cellular pathways and biological systems is therefore not possible at this time.

Future Directions and Translational Perspectives for Research on N 5 Bromo 2 Methylphenyl Thian 4 Amine

Rational Design of Next-Generation N-(5-bromo-2-methylphenyl)thian-4-amine Analogues for Enhanced Specificity

The rational design of analogues is a critical step in optimizing a lead compound's biological activity, selectivity, and pharmacokinetic properties. For this compound, a systematic structure-activity relationship (SAR) study is the logical first step. This involves the synthesis and evaluation of a series of related compounds where specific parts of the molecule are systematically modified. The goal is to identify which structural features are essential for the desired activity and which can be altered to improve specificity and reduce off-target effects.

Key modifications could target three primary regions of the molecule:

The Substituted Phenyl Ring: The bromine and methyl groups on the phenyl ring are key features that influence electronic properties and steric interactions. Analogues could be created by varying the halogen at the 5-position (e.g., chlorine, fluorine) or replacing it with other electron-withdrawing or electron-donating groups. Similarly, the methyl group at the 2-position could be altered in size (e.g., ethyl, isopropyl) or replaced with bioisosteres like a methoxy (B1213986) or chloro group to probe the steric and electronic requirements of the binding pocket.

The Thian Ring: The saturated thian ring provides a specific three-dimensional conformation. Modifications could include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which would significantly alter polarity and hydrogen bonding capacity. Additionally, ring-constrained analogues or the introduction of substituents on the thian ring could be explored to lock in favorable conformations and enhance binding affinity.

The Amine Linker: The secondary amine is a potential site for hydrogen bonding. Its properties can be modulated by N-alkylation or by incorporating it into a different heterocyclic system to alter its basicity and conformational flexibility.

A hypothetical SAR exploration is outlined in the table below, illustrating how systematic modifications could inform the design of next-generation analogues with enhanced target specificity.

| Analogue ID | Modification from Parent Compound | Rationale for Modification | Predicted Impact on Specificity |

|---|---|---|---|

| ANA-001 | Replace 5-bromo with 5-chloro | Evaluate the effect of halogen size and electronegativity on binding affinity. | Potentially similar or slightly reduced potency, may alter off-target profile. |

| ANA-002 | Replace 2-methyl with 2-methoxy | Introduce a hydrogen bond acceptor and alter electronic properties. | May increase specificity if the target has a suitable hydrogen bond donor. |

| ANA-003 | Oxidize thian sulfur to sulfone (SO2) | Increase polarity and introduce strong hydrogen bond acceptors. | Likely to significantly alter solubility and binding; may increase specificity for polar pockets. |

| ANA-004 | Replace 5-bromo with 5-trifluoromethyl | Introduce a strong electron-withdrawing group to probe electronic requirements. | Could enhance binding affinity and metabolic stability, potentially improving specificity. |

Integration of Advanced Artificial Intelligence and Machine Learning Methodologies in the Drug Discovery Process

The integration of artificial intelligence (AI) and machine learning (ML) has the potential to dramatically accelerate the drug discovery and optimization process for this compound. ontosight.ai These computational tools can analyze vast datasets to identify patterns and make predictions, thereby reducing the time and cost associated with synthesizing and testing new compounds. calpaclab.com

Key AI/ML applications in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial SAR data are generated, QSAR models can be built to correlate the structural features of the analogues with their biological activity. azolifesciences.com These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Virtual Screening: If a biological target for this compound is identified, structure-based drug design can be employed. AI-powered docking simulations can screen massive virtual libraries of compounds to find molecules that are predicted to bind to the target with high affinity and specificity. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for a specific target and desired property profile. orfenix.com These models can explore a vast chemical space to propose novel analogues of this compound that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: A significant cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can predict these properties from a compound's structure, allowing for the early identification of candidates with potential liabilities. wipo.intyoutube.com This enables researchers to prioritize compounds with a higher likelihood of success in later stages of development.

| AI/ML Methodology | Description | Application to this compound Research |

|---|---|---|

| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. azolifesciences.com | Predict the potency and specificity of virtual analogues to guide synthesis efforts. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. nih.gov | Identify novel scaffolds or analogues with high predicted binding affinity. |

| Generative AI | Designs novel molecular structures with optimized properties. orfenix.com | Generate next-generation analogues with improved efficacy and drug-like properties. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. wipo.int | Filter out candidates with poor predicted ADMET properties early in the discovery process. |

Exploration of Novel Therapeutic or Industrial Applications for this compound

The structural motifs within this compound suggest several potential avenues for therapeutic and industrial applications that warrant further investigation. The presence of a thiazole-related (thian) ring and a brominated aromatic system points toward functionalities that have been exploited in various fields.

Therapeutic Potential: Thiazole and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.gov The thian-4-amine core could serve as a pharmacophore for a variety of biological targets. A broad-based screening campaign against a panel of enzymes and receptors, particularly those implicated in inflammation and oncology, could uncover novel therapeutic uses.

Industrial Applications: Brominated aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. jalsnet.com They are also extensively used as brominated flame retardants (BFRs) in plastics, textiles, and electronics due to their ability to reduce flammability. azom.com The specific substitution pattern of this compound could offer unique properties for applications in materials science or as a precursor for the synthesis of complex organic molecules.

| Structural Motif | Known Applications of Related Compounds | Potential Explored Application for this compound |

|---|---|---|

| Thian-4-amine | Core scaffold in various biologically active molecules. | Therapeutic agent (e.g., anti-inflammatory, anticancer, antimicrobial). |

| Brominated Aromatic Ring | Pharmaceuticals, agrochemicals, flame retardants. jalsnet.comazom.com | Specialty chemical intermediate, material science applications. |

| Aromatic Amine | Intermediates in the synthesis of dyes, polymers, and pharmaceuticals. ncert.nic.in | Precursor for the synthesis of more complex chemical structures. |

Collaborative Research Initiatives and Multidisciplinary Approaches for Comprehensive Understanding

The comprehensive investigation of a novel chemical entity like this compound is a complex undertaking that would greatly benefit from a multidisciplinary, collaborative approach. The challenges in modern drug discovery and chemical development are often too great for any single research group or institution to tackle alone. businesschemistry.org

Public-private partnerships (PPPs) and other collaborative models can bring together the complementary expertise and resources of academia, industry, and government institutions. worldscientific.com Such collaborations can de-risk early-stage research and accelerate the translation of basic scientific discoveries into tangible products.

A successful research program for this compound would require the integration of expertise from several key disciplines:

Medicinal and Synthetic Chemistry: To design and synthesize analogues and develop scalable synthetic routes.

Computational Chemistry and Data Science: To apply AI/ML methods for virtual screening, QSAR modeling, and property prediction.

Pharmacology and Biology: To conduct biological assays, identify molecular targets, and elucidate mechanisms of action.

Pharmacokinetics and Toxicology: To evaluate the ADMET properties of lead compounds in preclinical models.

By fostering an environment of open communication and data sharing, a multidisciplinary team can more effectively navigate the complexities of chemical research and development, ultimately increasing the probability of success.

| Discipline | Key Responsibilities |

|---|---|

| Medicinal Chemistry | Analogue design and synthesis, SAR analysis. |

| Computational Biology | Target identification, molecular docking, pathway analysis. |

| Pharmacology | In vitro and in vivo biological testing, mechanism of action studies. |

| Data Science | Development of predictive AI/ML models, data analysis. |

Q & A

Q. What are the established synthetic routes for N-(5-bromo-2-methylphenyl)thian-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 5-bromo-2-methylaniline with thian-4-one derivatives. A common approach uses nucleophilic substitution or reductive amination under inert atmospheres. For example, reacting 5-bromo-2-methylphenylamine with thian-4-one in ethanol at reflux (80–90°C) with sodium borohydride as a reducing agent yields the target compound . Optimization includes solvent selection (e.g., THF for better solubility), catalyst screening (e.g., Pd/C for reductive steps), and temperature control to minimize side reactions like over-reduction. Yield improvements (>70%) are achievable via column chromatography purification.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR : H and C NMR confirm the thian-4-amine backbone (δ 3.2–3.8 ppm for CH groups) and aromatic protons (δ 7.0–7.5 ppm for bromo-methylphenyl) .

- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 296.1 (M+H) and isotopic pattern for bromine.

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and dihedral angles, critical for verifying steric effects from the bromo-methyl substituent .

Q. What preliminary biological assays are suitable for evaluating This compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. MIC values <50 µg/mL suggest therapeutic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC. Compare with non-cancerous cells (e.g., HEK293) for selectivity .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, MAO-B) to probe anti-inflammatory/neurological activity .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. chlorine, methyl vs. ethyl) alter This compound’s reactivity and bioactivity?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculates substituent effects on electron density (e.g., bromine’s electron-withdrawing effect reduces nucleophilicity at the amine group) .

- SAR Analysis : Synthesize analogs (e.g., N-(5-chloro-2-methylphenyl)thian-4-amine) and compare bioactivity. Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets, increasing binding affinity by ~20% in COX-2 assays .

- Crystallographic Comparison : Overlay X-ray structures to identify steric clashes or hydrogen-bonding variations caused by substituents .

Q. What strategies mitigate side reactions during This compound’s large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce byproduct formation (e.g., di-aminated species) via precise residence time control .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine intermediates) to adjust reagent stoichiometry dynamically.

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for higher boiling points and reduced toxicity, improving safety in industrial-scale batches .

Q. How can This compound’s pharmacokinetic properties be predicted and optimized?

- Methodological Answer :

- ADMET Prediction : Software like SwissADME estimates logP (~3.1), suggesting moderate blood-brain barrier permeability. Bromine’s hydrophobicity may prolong half-life but risks hepatotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amine to enhance solubility. In vitro hydrolysis studies in simulated gastric fluid validate release kinetics .

- Metabolic Profiling : LC-MS/MS identifies phase I metabolites (e.g., oxidative debromination) using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.